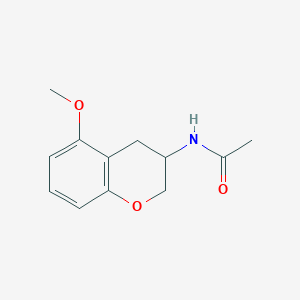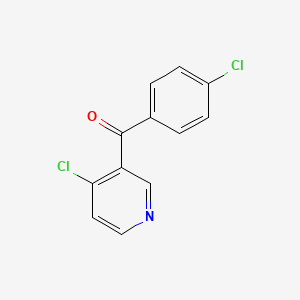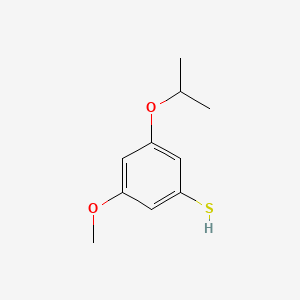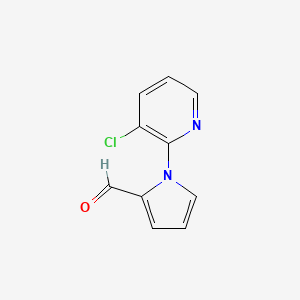
4-Acetoxy-2,3-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-2,3-dimethylphenol is an organic compound belonging to the phenol family It is characterized by the presence of two methyl groups at the 2nd and 3rd positions and an acetoxy group at the 4th position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2,3-dimethylphenol can be achieved through several methods. One common approach involves the acetylation of 2,3-dimethylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the acetoxy group being introduced at the 4th position on the phenol ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar acetylation reactions but optimized for larger quantities. This could include the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the acetoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Acetoxy-2,3-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Acetoxy-2,3-dimethylphenol exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals. Additionally, it may interact with specific enzymes and receptors, modulating biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylphenol: Lacks the acetoxy group, resulting in different chemical properties and reactivity.
4-Acetoxyphenol: Lacks the methyl groups, affecting its steric and electronic properties.
2,4-Dimethylphenol: Has methyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness
4-Acetoxy-2,3-dimethylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar phenolic compounds.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(4-hydroxy-2,3-dimethylphenyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-6-7(2)10(13-8(3)11)5-4-9(6)12/h4-5,12H,1-3H3 |
InChI Key |
UJASUKCBVSJVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![D-Alanine,N-[3-chloro-4-(trifluoromethyl)phenyl]-](/img/structure/B8375862.png)


![8-Hydroxy-8-(2-phenylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8375878.png)



